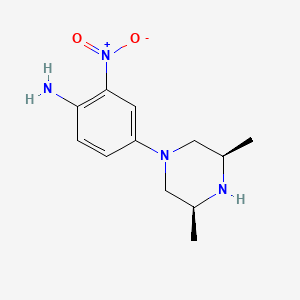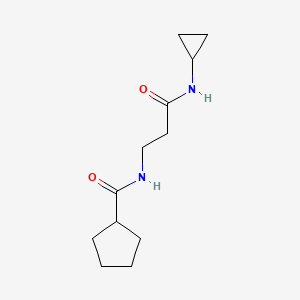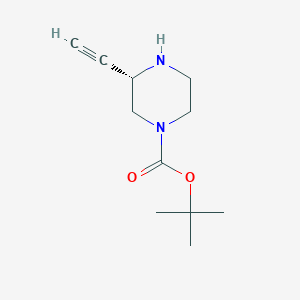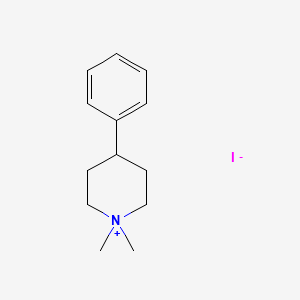
1,1-Dimethyl-4-phenylpiperidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-4-phenylpiperidinium iodide is a quaternary ammonium compound known for its role as a non-selective nicotinic acetylcholine receptor agonist . This compound has significant applications in scientific research, particularly in the fields of pharmacology and neurobiology.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-phenylpiperidinium iodide can be synthesized through the alkylation of 4-phenylpiperidine with methyl iodide. The reaction typically involves the following steps:
- Dissolve 4-phenylpiperidine in an appropriate solvent such as acetonitrile.
- Add methyl iodide to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the reaction.
- Utilizing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product .
化学反应分析
Types of Reactions
1,1-Dimethyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of 1,1-Dimethyl-4-phenylpiperidinium chloride or bromide.
科学研究应用
1,1-Dimethyl-4-phenylpiperidinium iodide is widely used in scientific research due to its role as a nicotinic acetylcholine receptor agonist. Its applications include:
Pharmacology: Studying the effects of nicotinic receptor activation on various physiological processes.
Neurobiology: Investigating the role of nicotinic receptors in the central and peripheral nervous systems.
Medicine: Exploring potential therapeutic uses in conditions such as Alzheimer’s disease and schizophrenia.
Industry: Used as a reference compound in the development of new nicotinic receptor modulators.
作用机制
1,1-Dimethyl-4-phenylpiperidinium iodide exerts its effects by binding to and activating nicotinic acetylcholine receptors. These receptors are ion channels that, when activated, allow the flow of cations such as sodium and calcium into the cell. This leads to depolarization of the cell membrane and subsequent cellular responses. The compound specifically targets ganglionic and adrenal medullary tissues, making it useful in the diagnosis of pheochromocytoma .
相似化合物的比较
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another nicotinic acetylcholine receptor agonist with similar applications.
Tetramethylammonium iodide: A quaternary ammonium compound with different receptor specificity.
N-Methylpyridinium iodide: A compound with distinct pharmacological properties.
Uniqueness
1,1-Dimethyl-4-phenylpiperidinium iodide is unique due to its specific action on ganglionic and adrenal medullary tissues. This specificity makes it particularly valuable in both research and clinical diagnostics .
属性
CAS 编号 |
10125-85-6 |
|---|---|
分子式 |
C13H20IN |
分子量 |
317.21 g/mol |
IUPAC 名称 |
1,1-dimethyl-4-phenylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C13H20N.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
BTIDXJNODKPJFO-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
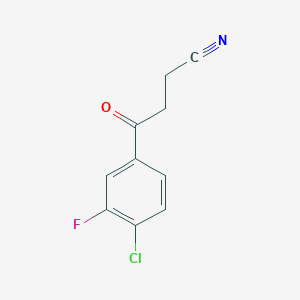
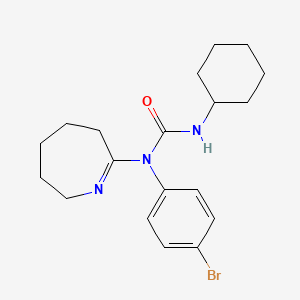
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
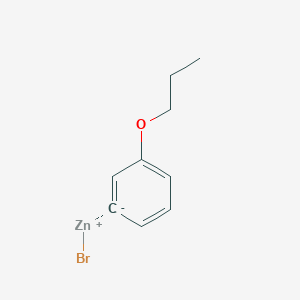
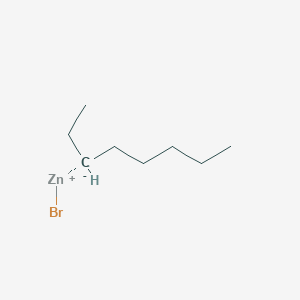
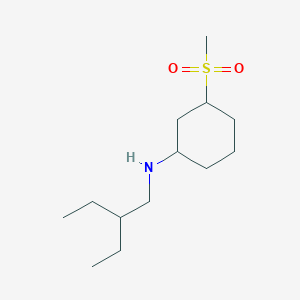


![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
